molecular formula C16H34N2O2 B12731454 Methyl hexyl(2-(hexylamino)ethyl)carbamate CAS No. 70136-27-5

Methyl hexyl(2-(hexylamino)ethyl)carbamate

Cat. No.: B12731454
CAS No.: 70136-27-5
M. Wt: 286.45 g/mol
InChI Key: LOTBYPQQWICYBB-UHFFFAOYSA-N
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Description

Methyl hexyl(2-(hexylamino)ethyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl hexyl(2-(hexylamino)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of hexylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods often focus on cost-effectiveness and scalability to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl hexyl(2-(hexylamino)ethyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of new carbamate derivatives with different functional groups.

Scientific Research Applications

Methyl hexyl(2-(hexylamino)ethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl hexyl(2-(hexylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, carbamates are known to inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects . The compound may also interact with other proteins and receptors, modulating various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl hexyl(2-(hexylamino)ethyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of hexyl and aminoethyl groups makes it versatile for various applications, distinguishing it from other carbamates.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse areas.

Properties

CAS No.

70136-27-5

Molecular Formula

C16H34N2O2

Molecular Weight

286.45 g/mol

IUPAC Name

methyl N-hexyl-N-[2-(hexylamino)ethyl]carbamate

InChI

InChI=1S/C16H34N2O2/c1-4-6-8-10-12-17-13-15-18(16(19)20-3)14-11-9-7-5-2/h17H,4-15H2,1-3H3

InChI Key

LOTBYPQQWICYBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCCN(CCCCCC)C(=O)OC

Origin of Product

United States

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